molecular formula C15H20N2O3 B4028590 2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4028590
M. Wt: 276.33 g/mol
InChI Key: DRIVHGSMFNPLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and a pyridine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by its functionalization with dimethyl groups. The cyclohexane ring is then introduced, and the carboxylic acid group is added through carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and efficiency. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]benzoic acid: Similar in structure but with a benzoic acid group instead of a cyclohexanecarboxylic acid group.

    2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]hexanoic acid: Similar but with a hexanoic acid group.

Uniqueness

2-[(4,6-Dimethylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4,6-dimethylpyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9-7-10(2)16-13(8-9)17-14(18)11-5-3-4-6-12(11)15(19)20/h7-8,11-12H,3-6H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIVHGSMFNPLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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